8-(morpholin-4-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Description
Properties
IUPAC Name |
8-morpholin-4-ylsulfonyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O3S/c14-13-16-12-11(17-18-13)9-7-8(1-2-10(9)15-12)23(20,21)19-3-5-22-6-4-19/h1-2,7H,3-6H2,(H3,14,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXVTZXZILPEPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC4=C3N=NC(=N4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(morpholin-4-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst.
Construction of the Triazine Ring: The triazine ring is formed by reacting the indole derivative with thiocarbohydrazide in glacial acetic acid.
Introduction of the Morpholine Group: The morpholine group is introduced via a nucleophilic substitution reaction, where the sulfonyl chloride derivative of the triazine-indole compound reacts with morpholine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidized Derivatives: Products with additional oxygen functionalities on the indole ring.
Reduced Derivatives: Compounds with partially or fully reduced triazine rings.
Substituted Derivatives: Compounds with various substituents replacing the sulfonyl group.
Scientific Research Applications
8-(morpholin-4-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 8-(morpholin-4-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazinoindole Derivatives
Key Structural and Functional Insights
Position 8 Modifications: Morpholinylsulfonyl vs. Piperidinyl: The morpholine group (polar, oxygen-containing) enhances solubility compared to the lipophilic piperidine in compound 60. This may improve blood-brain barrier (BBB) penetration, as seen in compound 60’s PAMPA assay .
Position 3 Modifications :
- Amine vs. Thioacetamide : The free amine in the target compound allows for Schiff base formation (e.g., ligand L17 in ), enabling metal complexation for DNA interaction studies. In contrast, thioacetamide derivatives () show antidepressant effects via serotonin reuptake inhibition .
Position 5 Modifications :
- Methylation at position 5 (e.g., compound 24 in ) stabilizes the tricyclic core, improving metabolic stability and binding affinity for targets like acetylcholinesterase .
Pharmacokinetic and Toxicity Profiles
- Solubility : Morpholinylsulfonyl derivatives are predicted to have higher aqueous solubility (cLogP ~2.5) compared to brominated analogs (cLogP ~3.8) .
Biological Activity
8-(morpholin-4-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine is a complex organic compound notable for its unique structural features, including a triazinoindole core and a morpholinyl sulfonamide moiety. With a molecular formula of CHNOS and a molecular weight of approximately 334.35 g/mol, this compound has garnered attention in pharmacological research due to its potential biological activities.
Structural Characteristics
The compound's structure can be broken down into two main components:
- Triazinoindole Core : This structure is often associated with various biological activities, particularly in anticancer and antiviral research.
- Morpholinyl Sulfonamide Moiety : Known for enhancing solubility and bioavailability in medicinal chemistry.
Biological Activities
Research indicates that derivatives of indole compounds frequently exhibit significant antiviral , anticancer , and anti-inflammatory properties. Preliminary studies suggest that this compound may possess similar activities.
Anticancer Activity
Several studies have highlighted the cytotoxic effects of compounds with similar structures against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro assays have demonstrated that derivatives can inhibit cell proliferation in cancer models, suggesting potential applications in cancer therapy .
Antiviral Properties
Indole derivatives are also noted for their antiviral effects. The presence of the morpholine sulfonamide group may enhance the compound's ability to interact with viral targets, although specific mechanisms are still under investigation.
Anti-inflammatory Effects
The compound may exhibit anti-inflammatory properties similar to other sulfonamide derivatives. Research on related compounds has shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways .
The exact mechanism of action for this compound remains to be fully elucidated. However, preliminary findings suggest that it may interact with specific enzymes or receptors involved in disease pathways. Binding affinity studies are necessary to confirm these interactions.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 5H-[1,2,4]triazino[5,6-b]indole | Lacks sulfonamide group | Anticancer activity |
| Indole-3-carboxaldehyde | Contains indole structure | Antimicrobial properties |
| Morpholino-sulfonamide derivatives | Similar sulfonamide moiety | Antiviral effects |
This table illustrates how the specific combination of triazine and indole structures along with the morpholine sulfonamide group may enhance the biological activity of this compound compared to others lacking one or more of these features.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating various derivatives of this compound. One notable study synthesized several analogs and assessed their biological activities through:
- In Vitro Cytotoxicity Assays : Demonstrated effective inhibition against human cancer cell lines.
- Enzyme Inhibition Studies : Evaluated the inhibitory effects on COX enzymes and other relevant targets.
These findings suggest that modifications to the base structure can significantly influence biological activity and selectivity against specific targets.
Q & A
Q. What are the optimal synthetic routes for 8-(morpholin-4-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine, and how can purity be maximized?
Methodological Answer: The synthesis typically begins with functionalization of the indole core, followed by sulfonation at the 8-position using morpholine derivatives. Key steps include:
- Starting materials : 5H-[1,2,4]triazino[5,6-b]indole precursors and morpholine sulfonyl chloride derivatives .
- Reaction conditions : Sulfonation reactions require anhydrous conditions (e.g., DMF as solvent) and catalysts like triethylamine to enhance nucleophilicity .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are standard. Purity >95% is achievable via HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR (DMSO-d6) resolves the morpholine sulfonyl group (δ 3.5–3.7 ppm for morpholine protons) and triazinoindole protons (δ 8.1–8.9 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated [M+H]⁺: 375.12; observed: 375.09) .
- HPLC : Retention time consistency under gradient elution (e.g., 10–90% acetonitrile over 20 minutes) ensures batch-to-batch reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?
Methodological Answer:
- Systematic substitution : Replace the morpholine sulfonyl group with piperidine or thiomorpholine analogs to assess sulfonamide role in target binding .
- Biological assays : Use enzyme inhibition assays (e.g., kinase profiling) and cell-based models (e.g., cancer cell lines) with IC₅₀ determination. Correlate substituent electronic properties (Hammett σ values) with activity .
- Computational modeling : Docking studies (AutoDock Vina) against crystallographic targets (e.g., PI3Kγ) can predict binding modes and guide synthetic modifications .
Q. How should researchers resolve contradictions in biological activity data across different experimental models?
Methodological Answer:
- Protocol standardization : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and compound solubility (use DMSO stock solutions ≤0.1% v/v) .
- Orthogonal assays : Validate in vitro findings with ex vivo models (e.g., patient-derived organoids) or in vivo pharmacokinetic studies (plasma half-life, tissue distribution) .
- Data normalization : Use internal controls (e.g., staurosporine for apoptosis assays) and statistical tools (e.g., ANOVA with post-hoc Tukey test) to address variability .
Q. What theoretical frameworks are appropriate for studying this compound’s mechanism of action?
Methodological Answer:
- Molecular dynamics (MD) simulations : Analyze sulfonamide group interactions with ATP-binding pockets (e.g., 100-ns simulations in GROMACS) .
- Kinetic modeling : Apply Michaelis-Menten kinetics to enzyme inhibition data to distinguish competitive vs. non-competitive mechanisms .
- Systems biology : Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to map signaling pathway perturbations .
Q. What strategies optimize the compound’s stability in biological matrices for pharmacokinetic studies?
Methodological Answer:
- Matrix stabilization : Add EDTA (1 mM) to plasma samples to inhibit metalloproteases; use acidic buffers (pH 4.5) to prevent hydrolysis .
- LC-MS/MS quantification : Develop a validated method with deuterated internal standards (e.g., d₄-morpholine analog) to correct for matrix effects .
- Accelerated stability testing : Store samples at -80°C and assess degradation products over 14 days at 4°C and 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
